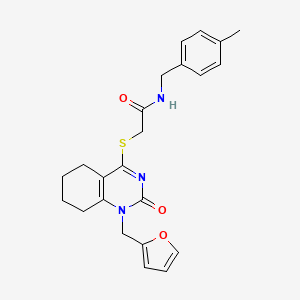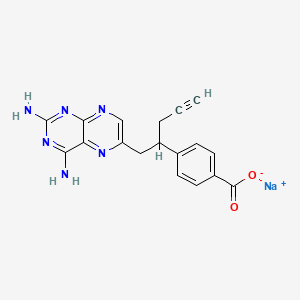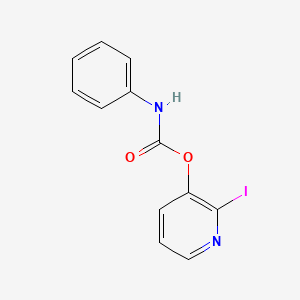![molecular formula C21H27N5O3 B2374134 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-23-7](/img/structure/B2374134.png)
3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It’s a kind of pyrimidopyrimidine, which means it has a pyrimidine ring fused to another pyrimidine ring. The methoxyphenyl, butyl, and dimethyl groups are various functional groups attached to the purine structure .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the purine ring system, and the attachment of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine core provides a rigid, planar structure, while the various substituents may add steric bulk and influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and butyl groups could potentially affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activities
Research has shown that derivatives of the pyrimido[2,1-f]purine ring system exhibit significant anti-inflammatory and analgesic activities. A study by Kaminski et al. (1989) demonstrated that substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, similar to the specified compound, showed anti-inflammatory activity comparable to naproxen in models of chronic inflammation such as the adjuvant-induced arthritis rat model. These compounds also exhibited cyclooxygenase inhibitory activity, highlighting their potential as anti-inflammatory agents without the gastric ulcer inducing potential associated with other anti-inflammatory drugs (Kaminski, J., Solomon, D., Conn, D. J., Wong, S., Chiu, P., Massa, T., Siegel, M., Watnick, A., 1989).
Antimycobacterial Properties
Further research into the antimycobacterial properties of purine derivatives, including those structurally related to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has been conducted. A study by Bakkestuen et al. (2005) synthesized 9-benzylpurines with modifications, including electron-donating substituents on the phenyl ring, which showed high antimycobacterial activity against Mycobacterium tuberculosis. These findings suggest that derivatives of the compound could serve as potential antituberculosis drugs, especially those with specific substituent modifications that enhance antimycobacterial activity (Bakkestuen, A. K., Gundersen, L., Utenova, B. T., 2005).
Antiviral and Antihypertensive Activity
Nilov et al. (1995) explored the synthesis of 7,8-polymethylenepurine derivatives, including compounds structurally akin to 3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. The study investigated their potential antiviral and antihypertensive activities, indicating the broad therapeutic potential of this class of compounds. The research suggests that modifications to the purine core can lead to significant biological activities, including antiviral and antihypertensive effects, highlighting the versatility and potential therapeutic applications of these derivatives (Nilov, D., Kadushkin, A., Kerbnikova, I. F., Nikolaeva, I. S., Peters, V. V., Gus’kova, T. A., Dubinskii, R. A., Granik, V., 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-9-7-8-10-16(15)29-4/h7-10,14H,5-6,11-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZGTOUROLXFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4OC)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B2374051.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)
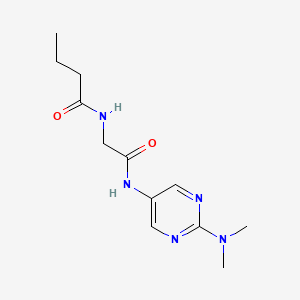
![6-[(Cyclobutylmethyl)(methyl)amino]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2374056.png)
![3-phenyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374057.png)
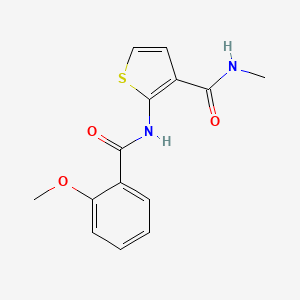
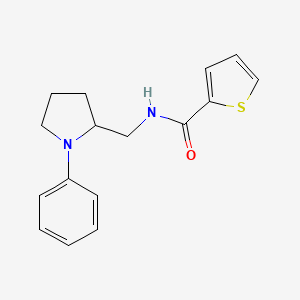
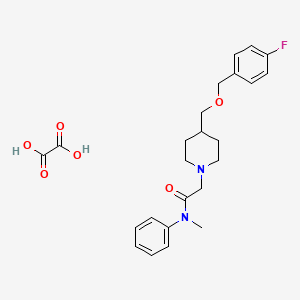
![N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2374063.png)
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2374064.png)
